2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethanone
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Overview
Description
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a bromonitrophenyl moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the oxadiazole ring.
Attachment of the Bromonitrophenyl Moiety: The final step involves coupling the bromonitrophenyl group to the oxadiazole-sulfanyl intermediate through a carbon-carbon bond-forming reaction, such as a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The oxadiazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Bromonitrophenyl Compounds: Compounds with bromonitrophenyl groups are studied for their potential as intermediates in organic synthesis and their biological activities.
Uniqueness
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethan-1-one is unique due to the combination of the oxadiazole ring, sulfanyl group, and bromonitrophenyl moiety, which together confer distinct chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C17H12BrN3O4S |
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Molecular Weight |
434.3 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-(2-bromo-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H12BrN3O4S/c18-14-7-6-12(21(23)24)9-13(14)15(22)10-26-17-20-19-16(25-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2 |
InChI Key |
KQLCAMKIITYTDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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